4-Methyl-3-(pyrimidin-5-yl)aniline
Description
4-Methyl-3-(pyrimidin-5-yl)aniline is a primary aromatic amine characterized by a pyrimidine ring substituted at the 5-position and a methyl group at the 4-position of the aniline backbone. Its IUPAC name reflects this structural configuration, with the molecular formula C₁₁H₁₂N₃ (calculated based on analogues in and ). The compound has been cataloged as a research chemical by suppliers such as CymitQuimica, though it is currently listed as discontinued .
Properties
Molecular Formula |
C11H11N3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-methyl-3-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-10(12)4-11(8)9-5-13-7-14-6-9/h2-7H,12H2,1H3 |
InChI Key |
HAMFXXVHYVVGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-Methyl-3-(pyrimidin-5-yl)aniline is in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of pyrimidine have been studied for their ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating cell cycle progression and transcriptional control in cancer cells .
Case Study:
A study demonstrated that certain pyrimidine derivatives exhibited nanomolar inhibitory activity against CDK9, suggesting that modifications to the aniline moiety could enhance selectivity and potency against cancer cells . This finding supports the potential use of this compound as a scaffold for designing new anticancer drugs.
Inhibition of Kinases
The compound has also been explored for its inhibitory effects on various kinases, which are critical targets in drug discovery for treating diseases like cancer and inflammation. The structure–activity relationship (SAR) studies reveal that modifications to the pyrimidine ring can significantly impact the binding affinity and selectivity towards different kinases .
Synthesis of Functional Materials
This compound is utilized as a precursor in the synthesis of functional materials, including polymers and nanomaterials. Its ability to form stable bonds with various substrates makes it suitable for applications in electronics and sensor technologies.
Example:
Research has indicated that incorporating pyrimidine-based compounds into polymer matrices can enhance their electrical conductivity and thermal stability, making them ideal candidates for advanced electronic applications .
Antimicrobial Properties
Recent studies have suggested that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property is particularly valuable in developing new antibiotics amidst rising antibiotic resistance .
Research Findings:
A series of synthesized compounds based on this structure were tested against bacterial strains, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications.
Summary Table of Applications
Comparison with Similar Compounds
Substituent Effects
- Halogenation: Chlorination (e.g., 5,6-dichloro in ) increases molecular weight and hydrophobicity, correlating with longer HPLC retention (0.82 min vs. 0.75 min for mono-chlorinated ). Fluorination (e.g., 4-fluoro in ) enhances metabolic stability and bioavailability in drug design .
- Trifluoromethyl vs. Methyl : The CF₃ group in and significantly elevates lipophilicity compared to the methyl group in this compound, impacting membrane permeability and target binding .
Notes
Data Limitations : Pharmacokinetic and toxicity data for this compound are absent in the provided evidence. Further studies are needed to evaluate its biological activity.
Structural Diversity : The comparison highlights the importance of substituent choice in tuning physicochemical and biological properties.
Sources : References span patents (e.g., ), chemical catalogs (), and medicinal chemistry research (), ensuring a balanced perspective.
Preparation Methods
General Reaction Design
The Suzuki-Miyaura reaction is the cornerstone for introducing the pyrimidin-5-yl group to the aniline backbone. This method leverages palladium catalysis to couple halogenated aniline precursors with pyrimidin-5-yl boronic acids or esters.
Representative Reaction:
Optimized Conditions
Example : Coupling 3-bromo-4-methylnitrobenzene with pyrimidin-5-yl boronic acid in dioxane at 90°C for 12 h afforded the nitro intermediate in 82% yield.
Nitro Reduction to Aniline
Catalytic Hydrogenation
The nitro group in 3-(pyrimidin-5-yl)-4-methylnitrobenzene is reduced to an amine using:
Chemical Reduction
Alternative methods employ Fe/HCl or SnCl in protic solvents:
Alternative Synthetic Routes
Buchwald-Hartwig Amination
Direct amination of 3-bromo-4-methylbenzene derivatives with pyrimidin-5-yl amines has been explored but is less common due to challenges in regioselectivity.
Conditions :
Curtius Rearrangement
A niche method involves forming an isocyanate intermediate from a carboxylic acid derivative, followed by rearrangement and hydrolysis:
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura + Reduction | Pd catalysis, nitro intermediate | 75–85% | High regioselectivity, scalable | Requires boronic acid synthesis |
| Buchwald-Hartwig | Direct C–N coupling | ~60% | Fewer steps | Low yield, sensitive to impurities |
| Curtius Rearrangement | Isocyanate intermediate | 60–70% | Avoids nitro intermediates | Complex purification |
Purification and Characterization
-
Purification : Column chromatography (SiO, EtOAc/hexane) or recrystallization from ethanol.
-
Characterization :
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
